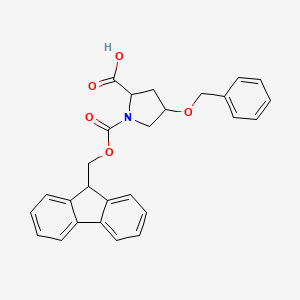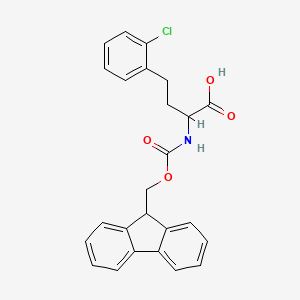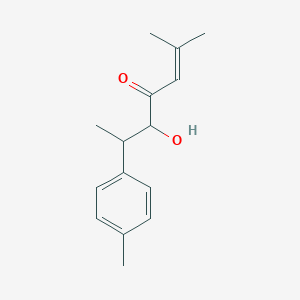
Chloro(1-t-butylindenyl)palladium(II) dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(1-t-butylindenyl)palladium(II) dimer: is a palladium-based compound with the molecular formula C26H30Cl2Pd2. It is known for its application as a precatalyst in various chemical reactions, particularly in cross-coupling reactions. The compound is characterized by its brown powder form and has a melting point of 166°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(1-t-butylindenyl)palladium(II) dimer typically involves the reaction of 1-t-butylindenyl with palladium chloride. The reaction is carried out under controlled conditions to ensure the formation of the dimeric structure. The process involves the use of solvents such as dichloromethane and requires careful monitoring of temperature and reaction time to achieve high yields .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental and research purposes. Companies like Alfa Chemistry and Aladdin Scientific offer this compound for research use .
Analyse Des Réactions Chimiques
Types of Reactions: Chloro(1-t-butylindenyl)palladium(II) dimer primarily undergoes substitution reactions, particularly in the formation of monomeric chloro(1-t-butylindenyl)palladium complexes. These complexes are then used as precatalysts in cross-coupling reactions .
Common Reagents and Conditions: The compound is often used with various ligands to enhance its catalytic activity. Common reagents include phosphine ligands and bases such as potassium carbonate. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .
Major Products: The major products formed from these reactions are typically organic compounds that have undergone coupling, such as biaryls and other complex organic molecules. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
Chemistry: In chemistry, Chloro(1-t-butylindenyl)palladium(II) dimer is extensively used as a precatalyst in cross-coupling reactions. These reactions are fundamental in forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing complex organic molecules makes it indirectly valuable. The products of these reactions can be used in drug discovery and development .
Industry: In the industrial sector, the compound is used in the production of advanced materials and fine chemicals. Its ability to facilitate efficient and selective reactions makes it a valuable tool in manufacturing processes .
Mécanisme D'action
The mechanism of action of Chloro(1-t-butylindenyl)palladium(II) dimer involves the formation of active palladium species that participate in catalytic cycles. The compound acts as a source of palladium, which undergoes oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. These steps are crucial for forming new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
- Chloro(1-phenylindenyl)palladium(II) dimer
- Chloro(1-methylindenyl)palladium(II) dimer
- Chloro(1-cyclohexylindenyl)palladium(II) dimer
Uniqueness: Chloro(1-t-butylindenyl)palladium(II) dimer is unique due to the presence of the t-butyl group, which provides steric hindrance and enhances the stability of the compound. This stability is beneficial in catalytic applications, as it allows for more controlled and selective reactions compared to similar compounds .
Propriétés
Formule moléculaire |
C26H30Cl2Pd2 |
|---|---|
Poids moléculaire |
626.3 g/mol |
Nom IUPAC |
1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) |
InChI |
InChI=1S/2C13H15.2ClH.2Pd/c2*1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;;/h2*4-8,12H,1-3H3;2*1H;;/q2*-1;;;2*+2/p-2 |
Clé InChI |
QRXJPFMMPGIVGO-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C1[C-]=CC2=CC=CC=C12.CC(C)(C)C1[C-]=CC2=CC=CC=C12.Cl[Pd+].Cl[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B15127340.png)

![1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B15127352.png)



![N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride](/img/structure/B15127382.png)

![(3Z)-1-(2-octyldodecyl)-3-[1-(2-octyldodecyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B15127391.png)



